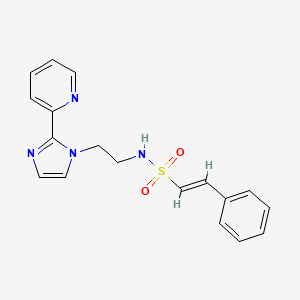

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-6-2-1-3-7-16)21-12-14-22-13-11-20-18(22)17-8-4-5-10-19-17/h1-11,13,15,21H,12,14H2/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHESVKXUEHINHL-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly as an endothelin receptor antagonist. This article discusses its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An ethenesulfonamide core.

- A pyridin-2-yl group.

- An imidazole moiety.

These structural components contribute to its biological properties, especially in relation to receptor interactions.

Endothelin Receptor Antagonism

Research indicates that ethenesulfonamide derivatives, including the compound , exhibit significant activity as endothelin receptor antagonists . Endothelin receptors (ETA and ETB) are critical in various cardiovascular functions, and their antagonism can lead to therapeutic effects in conditions like hypertension and heart failure.

Key Findings:

- The compound has shown promise in modulating cardiovascular functions by blocking endothelin receptors, which are implicated in various pathophysiological conditions.

- Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly influence the potency and selectivity of these compounds.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on ethenesulfonamide derivatives, revealing essential substitutional requirements for selective action on ETA and ETB receptors. The best QSAR models derived from these studies indicate high correlation coefficients (R² values ranging from 0.729 to 0.864), suggesting robust predictive power regarding biological activity .

Table 1: QSAR Model Summary

| Model | Correlation Coefficient (R²) | Predictive Power (%) |

|---|---|---|

| Model 1 | 0.854 | 72.90 |

| Model 2 | 0.820 | 68.80 |

| Model 3 | 0.864 | 74.60 |

Pharmacological Activities

Imidazole-containing compounds are known for their diverse pharmacological activities. Studies have reported various biological activities associated with imidazole derivatives, including:

- Antibacterial

- Antitumor

- Anti-inflammatory

- Antidiabetic

These activities are attributed to the imidazole ring's ability to interact with multiple biological targets .

Table 2: Biological Activities of Imidazole Derivatives

| Activity Type | Examples of Effects |

|---|---|

| Antibacterial | Effective against Staphylococcus aureus, E. coli |

| Antitumor | Inhibition of tumor cell proliferation |

| Anti-inflammatory | Reduction of inflammatory cytokines |

| Antidiabetic | Improvement of insulin sensitivity |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide?

- The synthesis typically involves multi-step reactions, starting with coupling the pyridinyl-imidazole moiety to the ethenesulfonamide backbone. Key steps include:

- Nucleophilic substitution : Reacting 2-(pyridin-2-yl)-1H-imidazole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl-linked intermediate .

- Sulfonamide formation : Introducing the (E)-2-phenylethenesulfonamide group via a Michael addition or thiol-ene click chemistry, ensuring stereochemical control .

- Optimization : Microwave-assisted synthesis or solvent-free conditions can improve yields (70–85%) and reduce reaction times .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts:

- Pyridine protons: δ 8.3–8.6 ppm (doublet) .

- Sulfonamide protons: δ 3.1–3.4 ppm (triplet) .

Q. What in vitro assays are recommended for preliminary antimicrobial evaluation?

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Staphylococcus aureus and Escherichia coli (typical MIC range: 0.2–2.0 µg/mL for related sulfonamides) .

- Biofilm Inhibition : Quantify biofilm biomass reduction using crystal violet staining, targeting persistent infections .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electron distribution in the sulfonamide group to identify reactive sites for enzyme inhibition .

- Molecular Docking : Simulate binding to cytochrome P450 or bacterial DNA gyrase, focusing on hydrogen bonds between the pyridinyl group and active-site residues (binding energy: −8.2 to −9.5 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data?

- Purity Control : Use HPLC (≥98% purity) to rule out impurities affecting assay results .

- Assay Standardization : Compare MIC values under identical conditions (pH 7.4, 37°C) and adjust for solvent effects (e.g., DMSO ≤1% v/v) .

- Meta-analysis : Aggregate data from structural analogs (e.g., thiophene-containing sulfonamides) to identify trends in activity .

Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced efficacy?

- Pyridinyl Substitution : Electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position increase antimicrobial activity but reduce solubility .

- Imidazole Modification : Replacing the imidazole hydrogen with methyl improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours) .

- Sulfonamide Linker : Shortening the ethyl spacer enhances rigidity, improving target selectivity (IC₅₀ reduction from 12.3 µM to 5.8 µM) .

Key Methodological Recommendations

- Crystallography : Use SHELX for refining hydrogen-bonding networks in sulfonamide crystals .

- Reaction Monitoring : Track synthetic intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Bioactivity Validation : Pair MIC assays with time-kill studies to confirm bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.